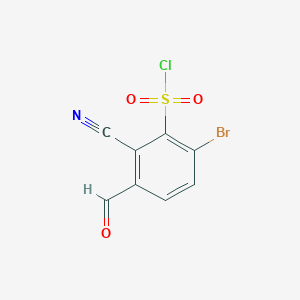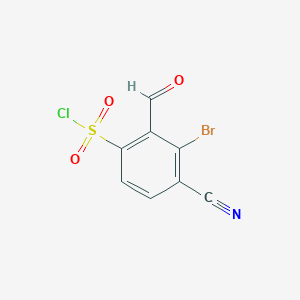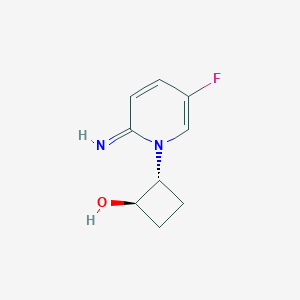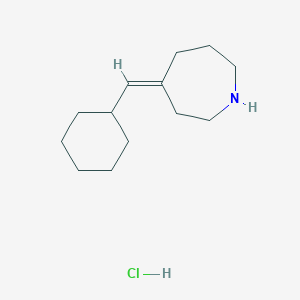![molecular formula C11H21ClN2O B1485016 1,1,2-三甲基-2,8-二氮杂螺[4.5]癸-3-酮盐酸盐 CAS No. 2098008-30-9](/img/structure/B1485016.png)
1,1,2-三甲基-2,8-二氮杂螺[4.5]癸-3-酮盐酸盐
描述
“1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride” is a chemical compound that has been used for pharmaceutical testing . It is a derivative of 2,8-diazaspiro[4.5]decan-1-one .
Synthesis Analysis
The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives, including “1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride”, involves the introduction of spirocyclic scaffolds based on a selective TYK2 inhibitor .Molecular Structure Analysis
The molecular structure of “1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride” is complex, with a spirocyclic scaffold .Chemical Reactions Analysis
The compound has been identified as a potent RIPK1 kinase inhibitor . It has shown significant anti-necroptotic effects in a necroptosis model in U937 cells .科学研究应用
Inhibition of RIPK1 Kinase Activity
This compound has been identified as a potent inhibitor of RIPK1 kinase activity, which is significant for the treatment of inflammatory disorders and cancer metastasis. A derivative of this compound exhibited prominent inhibitory activity with an IC50 value of 92 nM and showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
Selective TYK2/JAK1 Inhibition
Another application involves the use of derivatives of this compound as selective TYK2/JAK1 inhibitors. This discovery was made through systematic exploration and introduction of spirocyclic scaffolds based on a previously reported selective TYK2 inhibitor .
作用机制
Target of Action
The primary targets of 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride are the Receptor Interacting Protein Kinase 1 (RIPK1) and the TYK2/JAK1 kinases . RIPK1 plays a key role in necroptosis, a form of programmed cell death that is considered a major driver of various inflammatory diseases . TYK2/JAK1 kinases are involved in the regulation of immune responses and inflammation .
Mode of Action
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride inhibits the kinase activity of RIPK1, thereby blocking the activation of the necroptosis pathway . It also exhibits excellent potency against TYK2/JAK1 kinases .
Biochemical Pathways
By inhibiting RIPK1 and TYK2/JAK1 kinases, 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride affects the necroptosis and inflammation pathways respectively . This results in the suppression of necroptotic cell death and the regulation of immune responses and inflammation .
Pharmacokinetics
The pharmacokinetic properties of 1,1,2-Trimethyl-2,8-diazaspiro[4One derivative of the compound showed excellent metabolic stability in an acute ulcerative colitis model .
Result of Action
The inhibition of RIPK1 by 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride results in a significant anti-necroptotic effect in a necroptosis model in U937 cells . The compound also exhibits potent anti-inflammatory efficacy by regulating the expression of related TYK2/JAK1-regulated genes, as well as the formation of Th1, Th2, and Th17 cells .
未来方向
属性
IUPAC Name |
1,1,2-trimethyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-10(2)11(4-6-12-7-5-11)8-9(14)13(10)3;/h12H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCVWOWAVRZONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCNCC2)CC(=O)N1C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-{[trans-2-Hydroxycyclobutyl]amino}propyl)pyrrolidin-2-one](/img/structure/B1484933.png)



![1-(4-Methoxybenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484941.png)





![4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol](/img/structure/B1484950.png)


